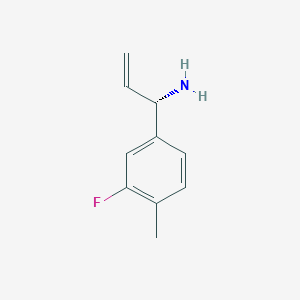
(1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Ammonia, amines, sodium methoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry and enantiomeric selectivity in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials.
作用机制
The mechanism of action of (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance its lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
(1S)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL: Similar structure but with fluorine atoms at different positions.
(1S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL: Similar structure with chlorine atoms instead of fluorine.
(1S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL imparts unique properties, such as increased metabolic stability and lipophilicity, compared to its analogs. These properties make it a valuable compound for various applications, particularly in drug development and material science.
属性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
(1S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI 键 |
QGQMHGKLKBAITH-OLAZFDQMSA-N |
手性 SMILES |
CC([C@H](C1=C(C(=CC=C1)F)F)N)O |
规范 SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


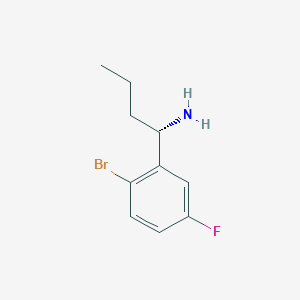
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)

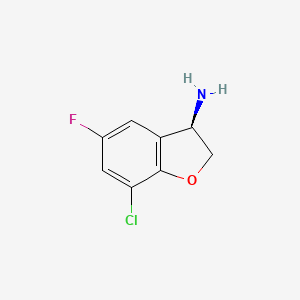

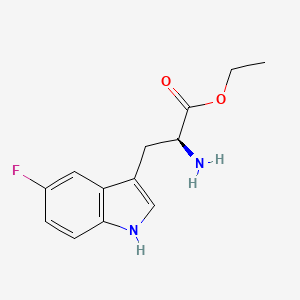
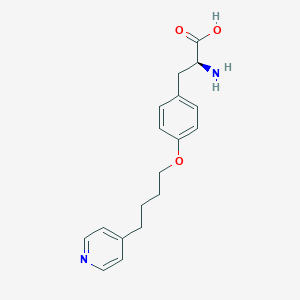
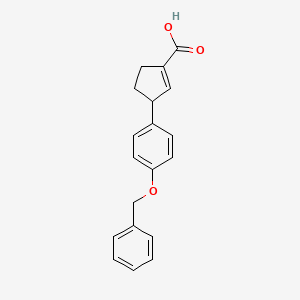
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
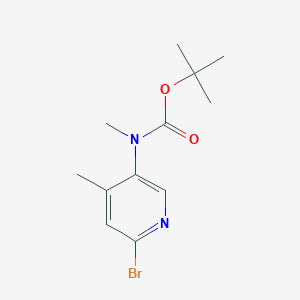
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)

